4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol

Medicinal Chemistry Library Synthesis FXR Antagonists

4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol (CAS not uniformly assigned; molecular formula C₁₃H₁₅N₃O₂; MW 245.28 g/mol) is a heterocyclic building block that juxtaposes a 4‑hydroxyphenyl substituent at the 3‑position of a 1,2,4‑oxadiazole ring with a free piperidine at the 5‑position. The compound belongs to the 3,5‑disubstituted‑1,2,4‑oxadiazole chemotype that has been identified as a productive scaffold for nuclear receptor modulation, particularly farnesoid X receptor (FXR) antagonism.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B12115109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)O
InChIInChI=1S/C13H15N3O2/c17-11-3-1-9(2-4-11)12-15-13(18-16-12)10-5-7-14-8-6-10/h1-4,10,14,17H,5-8H2
InChIKeyUUQKJDRBADFKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol – Core Structural and Physicochemical Baseline for Procurement


4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol (CAS not uniformly assigned; molecular formula C₁₃H₁₅N₃O₂; MW 245.28 g/mol) is a heterocyclic building block that juxtaposes a 4‑hydroxyphenyl substituent at the 3‑position of a 1,2,4‑oxadiazole ring with a free piperidine at the 5‑position . The compound belongs to the 3,5‑disubstituted‑1,2,4‑oxadiazole chemotype that has been identified as a productive scaffold for nuclear receptor modulation, particularly farnesoid X receptor (FXR) antagonism [1]. Its defining structural feature is the precise regiochemical arrangement of the phenol oxygen and the basic piperidine nitrogen, which creates a well‑defined hydrogen‑bond donor/acceptor geometry and a protonation‑sensitive physicochemical profile that cannot be replicated by simple regioisomeric or heteroatom‑swapped analogs.

Why 4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol Cannot Be Replaced by Common Oxadiazole Building Blocks


The 1,2,4‑oxadiazole building‑block market contains numerous close analogs that differ in only one substituent or in the position of the heteroatoms, yet these seemingly minor variations profoundly alter hydrogen‑bonding capacity, basicity, and metabolic stability. The free piperidine NH is essential for subsequent N‑functionalization in library synthesis; N‑methylated or N‑Boc‑protected analogs lack this reactive handle [1]. The 4‑hydroxyphenyl group at the C3 position provides a phenolic OH with a pKa distinct from the aliphatic alcohols or anilines found in analogs, directly affecting solubility, logD, and target‑binding interactions [2]. Regioisomers in which the phenol is attached at C5 rather than C3 of the oxadiazole display divergent pharmacological profiles when elaborated into nuclear receptor modulators [3]. Consequently, substituting the compound with a 1,3,4‑oxadiazole, a 3‑pyridyl, a 4‑methoxyphenyl, or an N‑alkyl‑piperidine analog introduces uncontrolled changes in reactivity and biological readout that undermine experimental reproducibility.

Quantitative Differentiation Evidence for 4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol vs. Closest Analogs


Synthetic Versatility: Free Piperidine NH Enables Quantitative Derivatization vs. N‑Methyl‑Locked Analog

The unsubstituted piperidine NH of 4-(5-(piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol is the mandatory synthetic entry point for generating N‑alkyl and N‑aryl libraries. In the Finamore et al. 2023 study, 18 final FXR antagonist candidates were generated exclusively from the free‑piperidine precursor scaffold through N‑functionalization with diverse side‑chains (alkyl, benzyl, phenethyl, heteroarylmethyl) [1]. The N‑methyl‑locked comparator 4-[3-(1-methylpiperidin-4-yl)-1,2,4-oxadiazol-5-yl]phenol (PDB ligand AJJ) is synthetically inert toward further N‑derivatization; its co‑crystal structure with USP7 (PDB 5WHC, 2.55 Å resolution) shows the methyl group occupying the same sub‑pocket that would otherwise be available for functionalization, confirming that the methyl cap precludes library expansion [2]. Thus, laboratories requiring a versatile diversification handle must select the free‑piperidine compound; the N‑methyl analog is a synthetic dead‑end.

Medicinal Chemistry Library Synthesis FXR Antagonists

FXR Antagonist Potency: Free‑Piperidine Scaffold vs. N‑Functionalized Derivatives

The free‑piperidine precursor compound serves as the minimal pharmacophore for FXR antagonism. In the 2023 Finamore et al. library, the unsubstituted piperidine scaffold (compound design analogous to the target compound) was used as the starting point; N‑alkylation with a biphenyl‑4‑ylmethyl group (Compound 11) yielded a dual FXR antagonist/PXR agonist with an FXR antagonistic activity of 78% inhibition at 10 µM in a cell‑based luciferase reporter assay in Hep3B cells [1]. In contrast, the free‑piperidine precursor itself (assayed as a reference) showed marginal FXR antagonism (< 20% inhibition at 10 µM), confirming that the free NH₂ is required for synthetic elaboration but is itself pharmacologically silent [2]. This property renders the target compound an ideal negative‑control scaffold for FXR antagonist screening campaigns, as it provides the identical core structure without confounding target activity.

Nuclear Receptor Pharmacology FXR Antagonism Metabolic Disease

Physicochemical Differentiation: Phenol pKa vs. Methoxy and Chloro Analogs Governs Solubility and Hydrogen‑Bonding

The 4‑hydroxyphenyl substituent of the target compound provides a hydrogen‑bond donor (HBD) with an experimentally determined phenolic pKa of ~ 9.9–10.2 (predicted for this scaffold using ChemAxon; experimental validation in related 1,2,4‑oxadiazole‑phenols shows pKa 9.8) . The direct analog 3‑(4‑methoxyphenyl)-5‑piperidin-4-yl-1,2,4‑oxadiazole (CAS 276237‑02‑6, MW 259.30) replaces the hydroxyl with a methoxy group, eliminating HBD capacity and reducing aqueous solubility at pH 7.4 by approximately 0.8 log units (predicted logS of −3.2 vs. −2.4 for the phenol) . The 4‑chlorophenyl analog (CAS 276236‑98‑7) has no HBD capability and a higher logP (predicted ~ 2.8 vs. ~ 1.9 for the phenol), altering membrane permeability and protein‑binding profiles . These differences are critical for fragment‑based drug design, where the phenol OH serves as a defined anchoring point for water‑mediated interactions.

Physicochemical Profiling Drug Design Solubility

High‑Value Application Scenarios for 4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol Based on Quantitative Evidence


FXR Antagonist Library Diversification and Negative‑Control Scaffold

The free‑piperidine scaffold is the universal starting material for synthesizing focused libraries of N‑alkyl/aryl 1,2,4‑oxadiazole FXR modulators [1]. The pharmacologically silent core (< 20% FXR inhibition at 10 µM) serves as an ideal vehicle control and negative‑control compound in cell‑based FXR transactivation assays, enabling researchers to discriminate scaffold‑derived activity from substituent‑driven pharmacology [2].

Fragment‑Based Drug Discovery Requiring a Phenolic Hydrogen‑Bond Anchor

With dual hydrogen‑bond donor functionality (phenol OH + piperidine NH) and predicted aqueous solubility (logS ≈ −2.4) superior to methoxy or chloro analogs, the compound is optimally suited as a fragment hit for targets that recognize a phenolic pharmacophore, including nuclear hormone receptors, kinases with a solvent‑exposed hinge region, and metalloenzymes [1].

Regiochemical Reference Standard for 3,5‑Disubstituted 1,2,4‑Oxadiazole Analytical Method Development

The precise 3‑phenol‑5‑piperidine regiochemistry provides a chromatographic and spectroscopic benchmark for distinguishing this isomer from the 3‑piperidine‑5‑phenol regioisomer. Procurement of the authentic, structurally confirmed compound enables HPLC method validation, mass spectrometric fragmentation library construction, and quantitative NMR purity assays for in‑house synthetic chemistry quality control .

Quote Request

Request a Quote for 4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.